molecular formula C23H22N2O2S B11508988 3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

Cat. No.: B11508988
M. Wt: 390.5 g/mol
InChI Key: KMUAPPVLJUNPNB-UHFFFAOYSA-N
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Description

3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of imidazoisoquinolines, which are characterized by a fused ring system incorporating both imidazole and isoquinoline moieties. The presence of phenyl and phenylsulfonyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline typically involves multi-step organic reactions

  • Formation of the Imidazoisoquinoline Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing an amino group and a ketone can undergo cyclization in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.

  • Introduction of Phenyl and Phenylsulfonyl Groups: : The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfonyl group can be added through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain biological targets, while the imidazoisoquinoline core can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoquinoline: Shares the isoquinoline core but lacks the imidazole and phenylsulfonyl groups.

    2-Phenylimidazo[1,2-a]pyridine: Contains an imidazole fused to a pyridine ring, similar in structure but different in reactivity and applications.

    Phenylsulfonylimidazole: Contains the phenylsulfonyl group but lacks the isoquinoline core.

Uniqueness

3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline is unique due to its fused ring system and the presence of both phenyl and phenylsulfonyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-phenyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline

InChI

InChI=1S/C23H22N2O2S/c26-28(27,20-12-5-2-6-13-20)25-17-22-21-14-8-7-9-18(21)15-16-24(22)23(25)19-10-3-1-4-11-19/h1-14,22-23H,15-17H2

InChI Key

KMUAPPVLJUNPNB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN(C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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